molecular formula C18H19BrN2O3 B2484015 N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034447-51-1

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2484015
CAS No.: 2034447-51-1
M. Wt: 391.265
InChI Key: FBBKSWMPOIBDGL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine carboxamide core, a scaffold recognized for its significant versatility in medicinal chemistry and chemical biology research. Pyridine carboxamides are privileged structures in drug discovery, known for their ability to interact with diverse biological targets. Structurally related compounds have demonstrated substantial research value as kinase inhibitors for oncology investigations , as sodium channel (Na v 1.8) inhibitors for pain and neurological disorder research , and as cell adhesion inhibitors with anti-inflammatory potential . The specific molecular architecture of this compound, which incorporates a bromo-methylphenyl group and a tetrahydropyranyl (oxan-4-yl) ether moiety, is designed to enhance physicochemical properties and target binding affinity. This combination suggests potential for use as a key intermediate in Suzuki cross-coupling reactions, a powerful method for constructing complex biaryl systems frequently employed in pharmaceutical development . Researchers are exploring this compound and its analogs primarily in early-stage discovery projects, including high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12-10-14(19)2-3-16(12)21-18(22)13-4-7-20-17(11-13)24-15-5-8-23-9-6-15/h2-4,7,10-11,15H,5-6,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKSWMPOIBDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the pyridine derivative with an amine under conditions that facilitate amide bond formation.

    Substitution with the bromo-methylphenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.

    Attachment of the oxan-4-yloxy group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Computational Modeling : Molecular docking studies (using tools like SHELX ) could predict whether the oxan-4-yloxy group improves binding pocket compatibility versus bulkier substituents.
  • Metabolic Stability: The oxan ring may reduce oxidative metabolism compared to ’s thiazolidinone, which contains a labile carbonyl group .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H16BrNO3\text{C}_{15}\text{H}_{16}\text{Br}\text{N}\text{O}_3

This structure includes a bromine atom, a pyridine ring, and an oxan-4-yloxy group, which contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds within the pyridine carboxamide class. For instance, compounds structurally related to this compound have shown significant activity against various strains of bacteria, including multi-drug resistant strains.

Case Study: E. coli Inhibition

A study investigated the antibacterial efficacy of several pyridine derivatives against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli. The results demonstrated that the compounds exhibited varying degrees of inhibition:

CompoundZone of Inhibition (mm) at 50 mgMIC (mg/mL)MBC (mg/mL)
4a13 ± 22040
4c15 ± 21530
This compoundTBDTBDTBD

Note: Data for this compound is currently being evaluated.

Anticancer Potential

The anticancer properties of related compounds have also been explored. For example, derivatives of pyridine carboxamides have been tested for their effects on various cancer cell lines, revealing promising results.

In Vitro Studies

In vitro studies on similar compounds indicated significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values observed were notably lower than those for standard chemotherapeutic agents.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
This compoundTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit beta-lactamase enzymes in bacteria, thereby restoring the efficacy of beta-lactam antibiotics.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Q & A

Basic: What are the key synthetic routes for N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a brominated aromatic precursor (e.g., 4-bromo-2-methylaniline) with a pyridine-carboxylic acid derivative.
  • Step 2: Introduction of the oxan-4-yloxy group via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Step 3: Purification using column chromatography or recrystallization.

Optimization Strategies:

  • Temperature Control: Maintain 60–80°C during coupling to minimize side reactions.
  • Catalyst Selection: Use palladium-based catalysts for efficient cross-coupling.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Reference synthetic protocols for analogous compounds in and .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., bromophenyl, oxane) .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR): Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC: Assesses purity (>95% threshold for biological assays) .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

Answer:

  • Enzyme Inhibition Assays: Use fluorometric or colorimetric methods to test kinase or protease inhibition (e.g., Met kinase, as in ) .
  • Cellular Viability Assays: MTT or ATP-based assays in cancer cell lines (e.g., GTL-16 xenograft model in ) .
  • Molecular Docking: Preliminary target identification using AutoDock or Schrödinger Suite .

Advanced: How can X-ray crystallography resolve the 3D structure of this compound, and what software is recommended?

Answer:

  • Crystallization: Use vapor diffusion with solvents like DCM/hexane.
  • Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement: SHELXL ( ) for small-molecule refinement; validate with R-factor (<5%) and electron density maps .

Advanced: What computational methods (e.g., 3D-QSAR) predict the compound’s bioactivity?

Answer:

  • 3D-QSAR Workflow:
    • Alignment: Superimpose molecules using common pharmacophores.
    • Descriptor Calculation: Electrostatic and steric fields (CoMFA/CoMSIA).
    • Model Validation: Leave-one-out cross-validation (q² > 0.5) .
  • Tools: VLife MDS or Schrödinger’s QSAR Module .

Advanced: How can contradictory SAR data for derivatives be resolved?

Answer:

  • Systematic Substituent Variation: Compare bromine vs. chlorine (’s table) to assess electronic effects .
  • Statistical Analysis: Use PCA or PLS to isolate key variables (e.g., logP, steric bulk) influencing activity .
  • In Silico Modeling: MD simulations to study binding pocket interactions .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Solubility Enhancement: Introduce hydrophilic groups (e.g., pyridone 4-position substitution, as in ) .
  • Prodrug Design: Mask amide groups with ester prodrugs for better absorption.
  • Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes .

Advanced: How to elucidate the compound’s mechanism of action against molecular targets?

Answer:

  • Kinase Profiling: Broad-panel screening (e.g., DiscoverX) to identify off-target effects .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
  • CRISPR Knockout Models: Validate target dependency in disease models .

Advanced: How to assess the compound’s stability under varying pH and thermal conditions?

Answer:

  • Forced Degradation Studies:
    • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
    • Thermal Stress: Heat at 40–80°C for 48 hours; track decomposition products .
  • Arrhenius Modeling: Predict shelf-life under standard storage conditions.

Advanced: How does patent analysis inform prior art in drug development for this compound?

Answer:

  • Keyword Searches: Use USPTO/Espacenet for "pyridine-4-carboxamide" and "bromophenyl" derivatives.
  • Claim Mapping: Identify overlapping structural motifs with known kinase inhibitors (e.g., ’s BMS-777607 patent) .

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